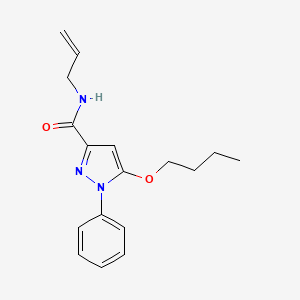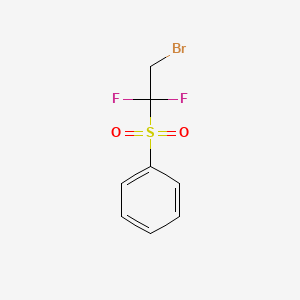
(2-Bromo-1,1-difluoroethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1,1-difluoroethanesulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo group, two fluorine atoms, and an ethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1-difluoroethanesulfonyl)benzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method includes the bromination of a difluoroethanesulfonyl-substituted benzene ring using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, sulfonation, and fluorination steps, each requiring specific reagents and conditions to achieve the desired product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1,1-difluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and other strong bases are employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield phenol derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1,1-difluoroethanesulfonyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-1,1-difluoroethanesulfonyl)benzene involves its interaction with molecular targets through its reactive functional groups. The bromo and sulfonyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can affect the activity of enzymes and other proteins, making it useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,6-difluorobenzene
- 2-Bromo-1,3-difluorobenzene
- 1-Bromo-2,5-difluorobenzene
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
56354-39-3 |
|---|---|
Molekularformel |
C8H7BrF2O2S |
Molekulargewicht |
285.11 g/mol |
IUPAC-Name |
(2-bromo-1,1-difluoroethyl)sulfonylbenzene |
InChI |
InChI=1S/C8H7BrF2O2S/c9-6-8(10,11)14(12,13)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
VPRMCVVPRGDIAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CBr)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


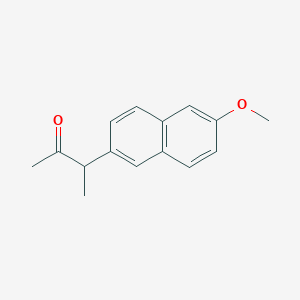
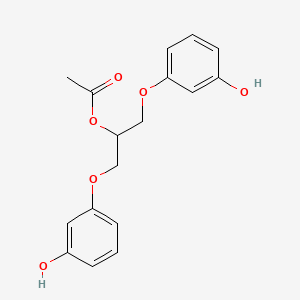
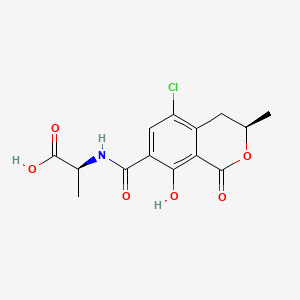
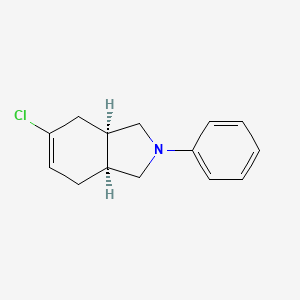
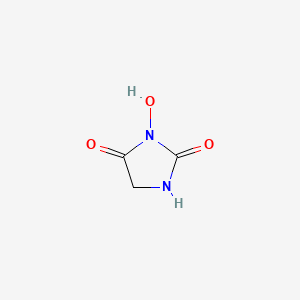
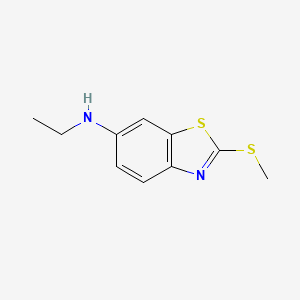
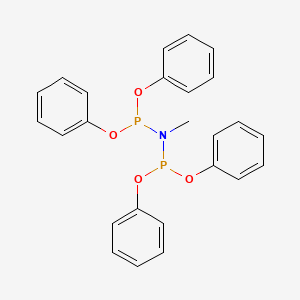
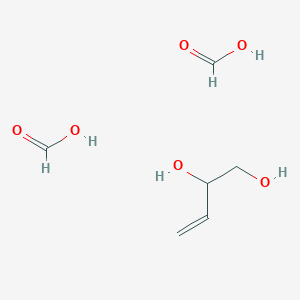


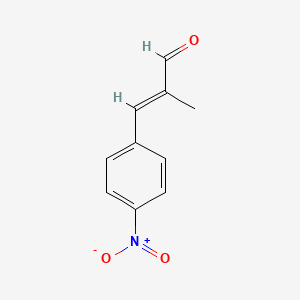
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
